Cas no 890-98-2 (Benzyl DL-Mandelate)

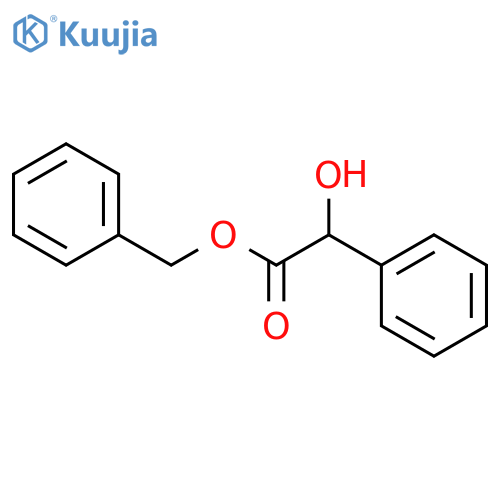

Benzyl DL-Mandelate structure

商品名:Benzyl DL-Mandelate

Benzyl DL-Mandelate 化学的及び物理的性質

名前と識別子

-

- DL-Mandelic Acid Benzyl Ester

- Benzyl DL-Mandelate

- Phenylglycolic acid benzyl ester

- <small>DL<

- benzyl 2-hydroxy-2-phenylacetate

- BENZYL MANDELATE

- Benzylin

- Spasmolyt

- D-(-)-Mandelic Acid Benzyl Ester

- Mandelic acid, benzyl ester

- JFKWZVQEMSKSBU-UHFFFAOYSA-N

- Benzylmandelate

- BenzylDL-Mandelate

- Benzyl-dl-mandelate

- benzylmandelat

- Maybridge3_000939

- Mandelic acid benzyl ester

- Benzyl hydroxy(phenyl)acetate

- Benzeneacetic acid, .alpha.-hydroxy-, phenyl

- SY107958

- AI3-20078

- CHEMBL3546284

- D91378

- NS00042400

- UNII-2QN49PWH71

- alpha-Hydroxybenzeneacetic acid phenylmethyl ester

- 2QN49PWH71

- NSC-9522

- MFCD00274325

- AM81397

- (RS)-BENZYL MANDELATE

- HMS1433K15

- D-(-)-MANDELICACIDBENZYLESTER

- NSC 9522

- Q27255488

- BENZYLMANDELATE [WHO-DD]

- SY066859

- SY110589

- NS 9522

- DTXSID301035097

- IDI1_012326

- BCP17346

- Benzeneacetic acid, alpha-hydroxy-, phenylmethyl ester (9CI)

- Benzyl (R)-2-Hydroxy-2-phenylacetate

- Benzeneacetic acid, .alpha.-hydroxy-, phenylmethyl ester

- MFCD00021856

- benzyl-2-hydroxy-2-phenylacetate

- 890-98-2

- BENZYL PHENYLGLYCOLATE

- AS-60976

- M0711

- SCHEMBL536227

- CS-0081480

- Benzyl (S)-2-Hydroxy-2-phenylacetate

- FT-0771761

- NSC9522

- BENZYL MANDELATE [MART.]

- FT-0652835

- Benzeneacetic acid, alpha-hydroxy-, phenylmethyl ester

- EINECS 212-965-7

- AKOS024302275

- DB-016156

- BENZYL MANDELATE (MART.)

- DB-253897

- DB-016126

-

- MDL: MFCD00021856

- インチ: 1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2

- InChIKey: JFKWZVQEMSKSBU-UHFFFAOYSA-N

- ほほえんだ: O(C(C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])O[H])=O)C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 242.094294304g/mol

- どういたいしつりょう: 242.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 46.5

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 93.0 to 97.0 deg-C

- ふってん: 386.8±27.0 °C at 760 mmHg

- フラッシュポイント: 163.0±16.5 °C

- ようかいせい: 未確定

- じょうきあつ: 0.0±0.9 mmHg at 25°C

Benzyl DL-Mandelate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P108

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: 22-24/25

-

危険物標識:

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Benzyl DL-Mandelate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B863281-1g |

Benzyl DL-Mandelate |

890-98-2 | ≥98%(GC) | 1g |

¥96.00 | 2022-09-02 | |

| Alichem | A019118450-500g |

Benzyl 2-hydroxy-2-phenylacetate |

890-98-2 | 95% | 500g |

$563.04 | 2023-08-31 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0711-25G |

Benzyl DL-Mandelate |

890-98-2 | >98.0%(GC) | 25g |

¥150.00 | 2024-04-15 | |

| TRC | B130128-250mg |

Benzyl DL-Mandelate |

890-98-2 | 250mg |

$ 50.00 | 2022-06-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0711-500g |

Benzyl DL-Mandelate |

890-98-2 | 98.0%(GC) | 500g |

¥1990.0 | 2022-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153107-25G |

Benzyl DL-Mandelate |

890-98-2 | 98% | 25g |

¥167.90 | 2023-09-04 | |

| 1PlusChem | 1P003OKU-500g |

Benzyl 2-hydroxy-2-phenylacetate |

890-98-2 | >98.0%(GC) | 500g |

$288.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1152120-25g |

Benzyl mandelate |

890-98-2 | 98% | 25g |

¥186.00 | 2024-04-26 | |

| A2B Chem LLC | AB71022-500g |

Benzyl-DL-mandelate |

890-98-2 | >98.0%(GC) | 500g |

$240.00 | 2024-04-19 | |

| Aaron | AR003OT6-5g |

Benzyl 2-hydroxy-2-phenylacetate |

890-98-2 | 98% | 5g |

$7.00 | 2025-01-22 |

Benzyl DL-Mandelate 関連文献

-

Rafael Douglas C. Gallo,Antonio C. B. Burtoloso Green Chem. 2018 20 4547

-

Kenneth L. Shepard,John I. Stevens J. Chem. Soc. D 1971 951

-

Tammy Ladduwahetty Contemp. Org. Synth. 1996 3 243

-

Marina Ciriani,Rudi Oliveira,Carlos A. M. Afonso Green Chem. 2022 24 4328

-

Yongwu Peng,Tengfei Gong,Yong Cui Chem. Commun. 2013 49 8253

890-98-2 (Benzyl DL-Mandelate) 関連製品

- 97415-09-3(D-(-)-Mandelic Acid Benzyl Ester)

- 62173-99-3(L-(+)-Mandelic Acid Benzyl Ester)

- 10606-72-1(Ethyl (R)-(-)-mandelate)

- 774-40-3(Ethyl mandelate)

- 20698-91-3(Methyl (R)-(-)-Mandelate)

- 21210-43-5(Methyl (S)-(+)-mandelate)

- 4358-87-6(Methyl (S)-(+)-mandelate)

- 4358-88-7(ethyl mandelate)

- 51019-43-3((-)-O-Acetyl-D-mandelic acid)

- 13704-09-1(Ethyl (S)-(+)-mandelate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:890-98-2)Benzyl DL-Mandelate

清らかである:99%

はかる:500g

価格 ($):322.0